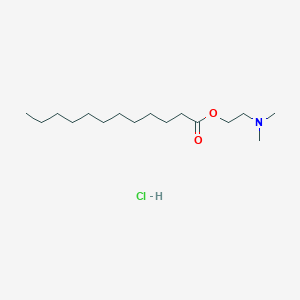
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the class of esters. It is derived from dodecanoic acid (also known as lauric acid) and 2-(dimethylamino)ethanol. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride typically involves the esterification of dodecanoic acid with 2-(dimethylamino)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-(dimethylamino)ethanol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Common reagents include alkyl halides for nucleophilic substitution reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidizing agent) and lithium aluminum hydride (reducing agent) are used.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(dimethylamino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauric acid ethyl ester: Similar in structure but lacks the dimethylamino group.
2-(Dimethylamino)ethyl acetate: Similar in structure but derived from acetic acid instead of dodecanoic acid.
Uniqueness
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to the presence of both the long-chain dodecanoic acid and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
37839-72-8 |
|---|---|
Molekularformel |
C16H34ClNO2 |
Molekulargewicht |
307.9 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl dodecanoate;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3;/h4-15H2,1-3H3;1H |
InChI-Schlüssel |
IMMLDQCKUVZAAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


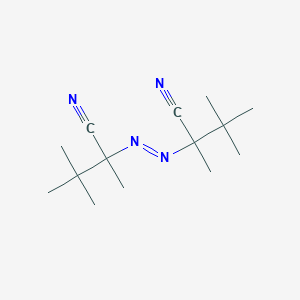
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)

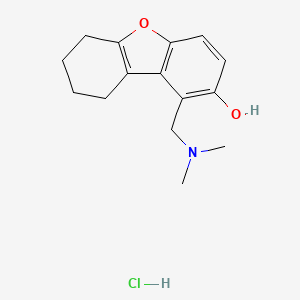


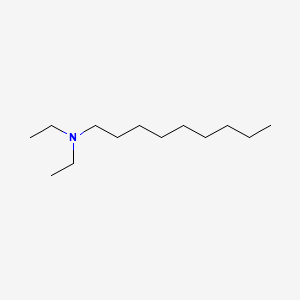
![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
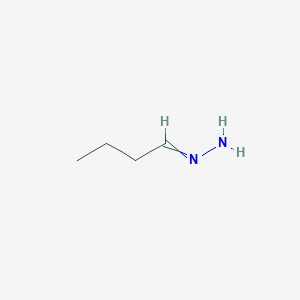


![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
